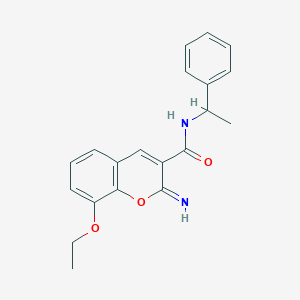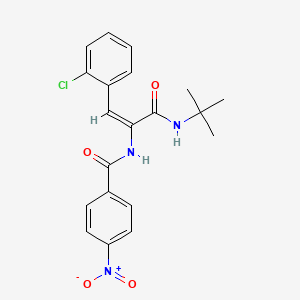![molecular formula C18H18OS2 B11115941 2,2'-[(3-Methoxyphenyl)methanediyl]bis(5-methylthiophene)](/img/structure/B11115941.png)
2,2'-[(3-Methoxyphenyl)methanediyl]bis(5-methylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene involves several steps and specific reaction conditions. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, in the field of material science, thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene-based compounds act as inhibitors of specific enzymes involved in cancer cell proliferation, while others may block inflammatory pathways . The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of 2-[(3-methoxyphenyl)(5-methyl-2-thienyl)methyl]-5-methylthiophene lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18OS2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)-(5-methylthiophen-2-yl)methyl]-5-methylthiophene |
InChI |
InChI=1S/C18H18OS2/c1-12-7-9-16(20-12)18(17-10-8-13(2)21-17)14-5-4-6-15(11-14)19-3/h4-11,18H,1-3H3 |
InChI Key |
FFYWYVIPDLQJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)OC)C3=CC=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11115875.png)

![N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11115884.png)
![2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11115897.png)

![N'-[(E)-[4-(Pentyloxy)phenyl]methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11115912.png)
![4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11115914.png)
![3-bromo-4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11115920.png)

![2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B11115925.png)
![3-Thiazolidinepropanoic acid, 5-[[5-(2,5-dichlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-](/img/structure/B11115933.png)
![N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11115937.png)
